molecular formula C8H10N2O B13856865 Dimethyl-nitrosoaniline

Dimethyl-nitrosoaniline

Cat. No.: B13856865
M. Wt: 150.18 g/mol
InChI Key: MWHUIOFIRPAVBJ-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-nitrosobenzenamine: is an organic compound with the molecular formula C8H10N2O It is a nitrosamine derivative of benzenamine, characterized by the presence of a nitroso group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrosation of N,N-Dimethylaniline: The most common method for synthesizing N,2-Dimethyl-N-nitrosobenzenamine involves the nitrosation of N,N-dimethylaniline. This reaction typically uses nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions.

Industrial Production Methods:

    Continuous Flow Process: In industrial settings, the continuous flow process is often employed for the large-scale production of N,2-Dimethyl-N-nitrosobenzenamine. This method ensures better control over reaction parameters and improves yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N,2-Dimethyl-N-nitrosobenzenamine can undergo oxidation reactions, leading to the formation of various oxidation products.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

      Products: Oxidation can yield compounds such as nitrobenzenes and other oxidized derivatives.

  • Reduction: This compound can also undergo reduction reactions, typically resulting in the removal of the nitroso group.

      Reagents: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd).

      Products: Reduction can produce N,N-dimethylaniline and other reduced forms.

  • Substitution: N,2-Dimethyl-N-nitrosobenzenamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

      Reagents: Various nucleophiles such as amines, thiols, or halides.

      Products: Substitution reactions can yield a wide range of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Carcinogenic Studies: Due to its nitrosamine structure, this compound is studied for its potential carcinogenic effects.

Industry:

    Dye Manufacturing: N,2-Dimethyl-N-nitrosobenzenamine is used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

    DNA Alkylation: N,2-Dimethyl-N-nitrosobenzenamine can alkylate DNA, leading to mutations and potentially carcinogenic effects.

Comparison with Similar Compounds

    N,N-Dimethylaniline: This compound is structurally similar but lacks the nitroso group.

    N-Nitrosodimethylamine: Another nitrosamine, but with a different structure.

Uniqueness:

    N,2-Dimethyl-N-nitrosobenzenamine: stands out due to its specific nitrosamine structure, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-methyl-N-(2-methylphenyl)nitrous amide

InChI

InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3

InChI Key

MWHUIOFIRPAVBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)N=O

Origin of Product

United States

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